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Benzonatate-d9

Cat. No.: B1151804
M. Wt: 612.8
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Benzonatate (B1666683) as a Chemical Entity and its Research Context

Benzonatate is a non-narcotic cough suppressant. macsenlab.comebi.ac.uk Chemically, it is the ester of 4-(butylamino)benzoic acid and nonaethylene glycol monomethyl ether. ebi.ac.uk Its mechanism of action involves anesthetizing the stretch receptors in the lungs and respiratory passages, which in turn reduces the cough reflex. fda.govdrugbank.com Structurally, Benzonatate is related to local anesthetics like procaine (B135) and tetracaine. ebi.ac.ukwikipedia.org

From a research perspective, Benzonatate is a subject of interest due to its unique peripheral mechanism of action. drugbank.com It acts as a potent voltage-gated sodium channel blocker, a characteristic it shares with other local anesthetics. wikipedia.orgbiomol.com Research has shown its ability to inhibit Nav1.7 currents in a concentration- and voltage-dependent manner. biomol.com

Principles and Advantages of Deuterium (B1214612) Isotopic Labeling in Drug Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. This can involve either stable or radioactive isotopes. musechem.com

Stable Isotopes as Research Tools in Medicinal Chemistry

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and have found extensive use in biomedical research. hwb.gov.insymeres.com They serve as powerful tools to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comhwb.gov.in The use of stable isotope-labeled compounds, in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the rapid acquisition and interpretation of data in these studies. hwb.gov.in

Rationale for Deuteration in Drug Development and Investigation

Deuteration is the process of replacing hydrogen atoms with deuterium. musechem.com This seemingly subtle change can have significant effects on a drug's properties due to the "kinetic isotope effect." clearsynthdiscovery.comdeutramed.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. clearsynthdiscovery.comalfa-chemistry.com

This increased bond strength can lead to several advantages in drug development:

Improved Metabolic Stability: By replacing hydrogen atoms at metabolically vulnerable sites, deuteration can slow down the rate of metabolism. clearsynthdiscovery.comdeutramed.com This can lead to a longer drug half-life and prolonged therapeutic effects. clearsynthdiscovery.comdeutramed.com

Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful or reactive metabolites, thereby improving the drug's safety profile. clearsynthdiscovery.comresearchgate.net

Enhanced Bioavailability: For some drugs, deuteration can lead to improved absorption and higher circulating levels of the active compound. clearsynthdiscovery.comresearchgate.net

Potential for Lower Dosing: A longer duration of action and improved bioavailability may allow for less frequent or lower doses, which can improve patient adherence. clearsynthdiscovery.comdeutramed.com

Significance of Benzonatate-d9 within the Landscape of Modern Pharmaceutical Research

This compound is a deuterated analog of Benzonatate where nine hydrogen atoms have been replaced with deuterium. The primary application of this compound in pharmaceutical research is as an internal standard for bioanalytical studies. Due to its nearly identical chemical properties to Benzonatate but different mass, it is an ideal tool for accurately quantifying the concentration of Benzonatate in biological samples using mass spectrometry techniques.

The strategic placement of deuterium atoms on the butylamino portion of the molecule makes it a valuable research tool for investigating the metabolism of Benzonatate. By tracking the fate of the deuterated analog, researchers can gain insights into the metabolic pathways and potential for drug-drug interactions. While the development of deuterated drugs as new chemical entities has gained momentum, the primary role of this compound currently lies in its utility as a critical analytical reagent in the ongoing research and quality control of Benzonatate.

Interactive Data Table: Properties of Benzonatate

PropertyValue
Chemical Formula C30H53NO11
Molecular Weight 603.8 g/mol
CAS Number 104-31-4
Mechanism of Action Peripheral anesthetic of stretch receptors, Voltage-gated sodium channel blocker
Related Compounds Procaine, Tetracaine

Interactive Data Table: Advantages of Deuteration in Drug Research

AdvantageDescription
Improved Metabolic Stability Slower enzymatic breakdown leading to longer half-life.
Reduced Toxic Metabolites Decreased formation of potentially harmful byproducts.
Enhanced Bioavailability Improved absorption and higher drug concentration at the target site.
Lower Dosing Frequency Less frequent administration due to prolonged therapeutic effect.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₀H₄₄D₉NO₁₁ B1151804 Benzonatate-d9

Properties

Molecular Formula

C₃₀H₄₄D₉NO₁₁

Molecular Weight

612.8

Synonyms

4-(Butylamino-d9)benzoic Acid 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl Ester;  Benzononantin-d9;  Benzononatine-d9;  Exangit-d9;  KM 65-d9;  Tesalon-d9;  Tessalin-d9;  Tessalon-d9;  Tessalon-Ciba-d9;  Ventussin-d9; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Benzonatate D9

Historical and Contemporary Approaches to Deuterated Compound Synthesis

The synthesis of deuterated organic molecules has evolved significantly over the years. rsc.org Initial methods often involved harsh reaction conditions, while contemporary approaches focus on efficiency, selectivity, and sustainability. almacgroup.commsu.edu

Deuterium (B1214612) exchange reactions are a cornerstone of isotopic labeling, involving the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom. snnu.edu.cn Historically, acid- or base-catalyzed exchange reactions were common. snnu.edu.cn These methods are effective for exchanging labile protons, such as those adjacent to carbonyl groups (enolizable protons), but often require strong acids or bases and high temperatures, limiting their applicability to complex molecules with sensitive functional groups. msu.edusnnu.edu.cn

Transition metal-catalyzed Hydrogen Isotope Exchange (HIE) has emerged as a powerful modern technique. almacgroup.com Catalysts based on palladium, ruthenium, iridium, and other metals can facilitate H/D exchange at specific C-H bonds under milder conditions. almacgroup.comnih.govosti.gov For instance, palladium on carbon (Pd/C) has been used for regioselective deuteration at benzylic positions using deuterium oxide (D₂O) as the deuterium source. snnu.edu.cn These catalytic systems offer greater functional group tolerance and control over the labeling position. osti.gov More recent innovations include flow chemistry systems, which can enhance production capacity and minimize decomposition by precisely controlling reaction time and temperature. chemicalbook.in

Achieving selectivity is a critical challenge in deuteration. Regioselectivity, the control of which C-H bond is deuterated, and stereoselectivity, the control of the spatial orientation of the deuterium atom, are crucial for creating precisely labeled molecules. Modern synthetic methods have made significant strides in this area. For example, ruthenium nanoparticles have been employed for the efficient and regioselective H/D exchange of various nitrogen-containing compounds, including pyridines and alkylamines, under mild conditions. nih.govmedchemexpress.com The development of methods for the regioselective deuteration of metabolically stable positions, such as the β-amino C(sp³)-H bonds in N-alkylamines, is particularly valuable as it minimizes the potential for the isotopic label to be lost during metabolic processes. nih.gov The choice of catalyst and directing groups on the substrate molecule can guide the deuterium to a specific site, preventing random incorporation and ensuring the desired isotopologue is the major product. nih.govnewdrugapprovals.org

Deuterium Exchange Reactions in Complex Organic Molecules

Specific Synthesis Pathways for Benzonatate-d9

The synthesis of this compound hinges on the preparation of a deuterated precursor followed by its condensation with the non-deuterated portion of the molecule. Based on its IUPAC name, 2-[...]-ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)benzoate, the deuterium atoms are located on the butyl group. nih.gov Therefore, the key isotopically labeled intermediate is 4-(butyl-d9-amino)benzoic acid.

The primary precursor for this compound is 4-(butyl-d9-amino)benzoic acid . A common route to its non-deuterated analog involves the N-alkylation of 4-aminobenzoic acid or its ethyl ester (benzocaine) with 1-bromobutane. google.comgoogle.com For the deuterated version, a similar strategy is employed using a fully deuterated alkylating agent, butyl-d9 bromide .

The synthesis of butyl-d9 bromide itself starts with a suitable deuterium source. Deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents that can be used to transform carbonyl compounds or esters into deuterated alcohols, which can then be converted to the corresponding bromide.

A plausible synthetic sequence is as follows:

Preparation of Butan-d9-ol: Reduction of a butyric acid derivative (e.g., ethyl butyrate) with a strong deuterated reducing agent like LiAlD₄.

Conversion to Butyl-d9 Bromide: The resulting butan-d9-ol is then halogenated, for example, using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), to yield butyl-d9 bromide.

N-Alkylation: 4-aminobenzoic acid ethyl ester (benzocaine) is reacted with butyl-d9 bromide in the presence of a base to form ethyl 4-(butyl-d9-amino)benzoate. google.comgoogle.com Using the ester form (benzocaine) can sometimes lead to cleaner reactions and avoid competing reactions at the carboxylic acid site.

Hydrolysis (if necessary): If the ethyl ester is used, it is subsequently hydrolyzed under basic conditions to yield the target precursor, 4-(butyl-d9-amino)benzoic acid.

The final step in the synthesis is the formation of the ester bond between 4-(butyl-d9-amino)benzoic acid and nonaethylene glycol monomethyl ether . chemicalbook.inchemicalbook.com A well-documented method for synthesizing the unlabeled compound is through a transesterification reaction. chemicalbook.in

A typical procedure involves reacting ethyl 4-(butyl-d9-amino)benzoate with nonaethylene glycol monomethyl ether. chemicalbook.innewdrugapprovals.org To optimize this reaction for high isotopic enrichment and chemical yield, several factors are critical:

Catalyst: A small amount of a catalyst, such as sodium methoxide (B1231860) or another alkali metal alkoxide, is often used to facilitate the transesterification.

Temperature and Pressure: The reaction is typically heated under vacuum. This helps to drive the reaction to completion by removing the ethanol (B145695) byproduct, thereby maximizing the yield of the desired ester. chemicalbook.in

Purification: After the reaction, the crude product is purified to remove unreacted starting materials and the catalyst. A common method involves dissolving the mixture in a solvent like benzene (B151609) and washing it with a dilute aqueous base (e.g., sodium carbonate solution). This process partitions the excess polyethylene (B3416737) glycol ether into the aqueous layer, while the desired this compound ester remains in the organic phase. chemicalbook.in Evaporation of the solvent yields the final product as a faintly yellow oil. chemicalbook.innewdrugapprovals.org

Precursor Selection and Deuterium Source Integration

Advanced Characterization Techniques for this compound Purity and Isotopic Enrichment

Determining the chemical purity and isotopic enrichment of this compound is essential to confirm its identity and quality. rsc.org A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structural integrity of the molecule and the specific location of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the butyl group should be absent or significantly diminished. The integration of any residual proton signals in this region compared to signals from non-deuterated parts of the molecule (e.g., the aromatic ring or the PEG chain) provides a measure of site-specific deuterium incorporation.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic changes. Carbon atoms directly bonded to deuterium will exhibit splitting (due to C-D coupling) and an upfield isotopic shift compared to their protonated counterparts. The absence of the original signals for the butyl carbons and the appearance of these new, shifted signals confirm that deuteration has occurred at the intended positions. researchgate.net

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, further confirming their presence and chemical environment.

Mentioned Chemical Compounds

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are essential for confirming the successful synthesis and deuteration of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is the most direct indicator of successful deuteration. Compared to the spectrum of standard Benzonatate (B1666683), the signals corresponding to the n-butyl group (typically appearing as multiplets in the δ 0.9-3.2 ppm range) would be absent or significantly diminished to baseline levels. The remaining signals for the aromatic protons, the ethylene (B1197577) glycol chain protons, and the methoxy (B1213986) group protons would remain.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the butyl chain, confirming their presence and providing information about their chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would show changes in the signals for the butyl group carbons. The C-D coupling would result in multiplets for these carbons, and the signals may experience a slight upfield isotopic shift compared to the non-deuterated compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and confirm isotopic substitution. The key difference in the IR spectrum of this compound compared to its non-deuterated counterpart is the presence of Carbon-Deuterium (C-D) stretching and bending vibrations. C-H stretching vibrations of the butyl group, typically found in the 2850-3000 cm⁻¹ region, would be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2250 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-H bending vibrations (around 1375-1465 cm⁻¹) would be shifted to lower wavenumbers. The other characteristic peaks, such as the C=O stretch of the ester (around 1715 cm⁻¹) and aromatic signals, would remain largely unchanged.

Table 1: Comparison of Expected Spectroscopic Data for Benzonatate and this compound

Technique Benzonatate Feature Expected this compound Feature
¹H NMR Signals present for n-butyl protons (approx. 0.9-3.2 ppm)Signals for n-butyl protons are absent
IR C-H stretching from butyl group (approx. 2850-3000 cm⁻¹)C-D stretching from butyl-d9 group (approx. 2100-2250 cm⁻¹)
IR C-H bending from butyl group (approx. 1375-1465 cm⁻¹)C-D bending from butyl-d9 group at lower wavenumbers

Mass Spectrometry for Isotopic Purity and Isomer Distribution Analysis

Mass Spectrometry (MS) is the definitive technique for determining the isotopic purity and distribution of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and utilizing a Time-of-Flight (TOF) analyzer, is particularly well-suited for this purpose. almacgroup.com

The analysis workflow involves the following steps:

Mass Resolution: The high resolving power of a TOF or Orbitrap mass analyzer allows for the separation of ions with very small mass differences. This enables the differentiation between the desired this compound isotopologue and other species, such as those with fewer deuterium atoms (d8, d7, etc.) or the unlabeled compound (d0). almacgroup.comresearchgate.net

Extracted Ion Chromatogram (EIC): By generating EICs for the precise theoretical masses of each potential isotopologue ([M+H]⁺ or another suitable adduct), the chromatographic peak area for each species can be measured.

Isotopic Purity Calculation: The isotopic purity is calculated by comparing the peak area of the desired d9 isotopologue to the sum of the peak areas of all measured isotopologues (d0 through d9). researchgate.net It is crucial to correct these measurements for the natural isotopic abundance of other atoms in the molecule, such as ¹³C and ¹⁸O, to avoid overestimating the abundance of lower-deuterated species. researchgate.net

This analysis provides a quantitative measure of the success of the deuteration reaction and confirms the quality of the final product.

Table 2: Hypothetical Isotopic Distribution Data for a this compound Sample

Isotopologue Theoretical [M+H]⁺ (m/z) Relative Abundance (%)
Benzonatate-d0604.3670.1
Benzonatate-d1605.3730.2
Benzonatate-d2606.3800.3
Benzonatate-d3607.3860.4
Benzonatate-d4608.3920.5
Benzonatate-d5609.3980.7
Benzonatate-d6610.4051.1
Benzonatate-d7611.4112.5
Benzonatate-d8612.4178.2
This compound 613.424 86.0

Chromatographic Methods for Chemical Purity Assessment

Chromatographic methods are employed to assess the chemical purity of this compound, ensuring it is free from starting materials, reagents, by-products, or other impurities. As deuteration has a negligible effect on a compound's chromatographic retention, methods developed for standard Benzonatate are directly applicable. jclmm.commtc-usa.com High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can effectively separate this compound from potential impurities and degradation products. jclmm.com Reverse-phase chromatography is typically used. The method validation would assess parameters such as linearity, precision, accuracy, and specificity according to regulatory guidelines. nih.gov

Gas Chromatography (GC): While less common for a molecule of this size and polarity, Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used for the analysis of more volatile impurities or for the analysis of the compound after derivatization. nist.gov

Table 3: Exemplary HPLC Conditions for Benzonatate Purity Analysis

Parameter Method 1 mtc-usa.com Method 2 jclmm.com Method 3 sielc.com
Column Cogent Bidentate C18™, 4µm, 100ÅHiQSil C18 (250 x 4.6mm, 5µ)Primesep P mixed-mode
Mobile Phase A: DI Water / 10mM Sodium Phosphate Monobasic B: 80% Acetonitrile (B52724) / 20% DI Water / 10mM Sodium Phosphate MonobasicMethanol (0.01%), Formic Acid (70:30 v/v)Water, Acetonitrile, Ammonium (B1175870) formate (B1220265) buffer
Elution Type GradientIsocraticIsocratic
Flow Rate 1.5 mL/min1.0 mL/minNot Specified
Detection (UV) 280 nm308 nm310 nm
Temperature 40°CAmbientAmbient

Advanced Analytical Applications of Benzonatate D9 As an Internal Standard

Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis by mass spectrometry. nih.gov An SIL-IS, such as Benzonatate-d9, is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (B1214612), carbon-13, or nitrogen-15). acanthusresearch.com This isotopic substitution results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. caymanchem.com

Mitigation of Matrix Effects in Mass Spectrometry-Based Assays

Biological matrices, such as plasma and urine, are complex mixtures of endogenous and exogenous components. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. annlabmed.org This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the analytical method. waters.com

This compound, being chemically and physically similar to the unlabeled Benzonatate (B1666683), co-elutes from the liquid chromatography column under the same conditions. researchgate.net Consequently, both the analyte and the internal standard experience the same degree of matrix effects. annlabmed.org By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. wuxiapptec.com The use of matrix-matched calibrators and stable isotope-labeled internal standards is a key strategy to mitigate the impact of these matrix effects. annlabmed.org

Enhancement of Analytical Accuracy and Precision in Complex Biological Matrices

The accuracy and precision of an analytical method are paramount in bioanalysis. youtube.com Stable isotope-labeled internal standards like this compound play a crucial role in enhancing these parameters by compensating for various sources of error throughout the analytical process. numberanalytics.com This includes variations in sample extraction recovery, injection volume, and instrument response. monadlabtech.com

Since this compound is added to the sample at a known concentration at the beginning of the sample preparation process, it accounts for any analyte loss during extraction, evaporation, and reconstitution steps. wuxiapptec.com Any variability in the analytical process will affect both the analyte and the internal standard to the same extent. wuxiapptec.com Therefore, the ratio of their peak areas remains constant, ensuring high precision and accuracy in the final calculated concentration of the analyte. scispace.com The implementation of a SIL internal standard has been shown to significantly improve the precision of analytical methods. scispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The development of a robust and reliable LC-MS/MS method is essential for the quantitative analysis of Benzonatate in biological samples. The use of this compound as an internal standard is a cornerstone of this process, ensuring the method's accuracy and precision.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical to minimize interferences and ensure accurate quantification. For the analysis of Benzonatate and its metabolites, reversed-phase chromatography is commonly employed. The selection of the analytical column, mobile phase composition, and gradient elution program are optimized to achieve good peak shape, resolution, and a short run time.

A typical LC method for Benzonatate analysis would involve a C18 or a phenyl-hexyl column. researchgate.netnih.gov The mobile phase often consists of an aqueous component with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov A gradient elution is typically used to effectively separate the analyte from matrix components.

Table 1: Example of Optimized Chromatographic Separation Parameters

Parameter Condition
Column Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 5 mM Ammonium Acetate with 0.3% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 40% B to 95% B over 5 minutes
Injection Volume 5 µL

| Column Temperature | 35°C |

This table presents a hypothetical but representative set of optimized chromatographic parameters based on published methods for Benzonatate analysis. researchgate.netnih.gov

Tandem Mass Spectrometry Parameters for Benzonatate and its Metabolites

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of Benzonatate and its primary metabolite, 4-(butylamino)benzoic acid (BBA). researchgate.netnih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. The precursor and product ion transitions for the analyte, its metabolite, and the internal standard (this compound) are determined by infusing standard solutions into the mass spectrometer. The multiple reaction monitoring (MRM) mode is used for quantification, which involves monitoring specific precursor-to-product ion transitions.

Table 2: Example of Tandem Mass Spectrometry Parameters (MRM Transitions)

Compound Precursor Ion (m/z) Product Ion (m/z)
Benzonatate 604.4 194.2
This compound 613.4 194.2

| 4-(butylamino)benzoic acid (BBA) | 194.2 | 138.1 |

This table shows hypothetical but plausible m/z transitions for Benzonatate, its deuterated internal standard, and its primary metabolite based on their chemical structures and typical fragmentation patterns. researchgate.netnih.govnih.gov

Calibration Curve Development and Quantification Strategies with this compound

A calibration curve is constructed to establish the relationship between the concentration of the analyte and the instrument response. For this, a series of calibration standards with known concentrations of Benzonatate are prepared in the same biological matrix as the samples to be analyzed. researchgate.net A fixed amount of this compound is added to each calibration standard and the unknown samples. youtube.com

The calibration curve is generated by plotting the peak area ratio of Benzonatate to this compound against the nominal concentration of Benzonatate. A linear regression analysis with a weighting factor (commonly 1/x or 1/x²) is typically applied to the data to obtain the best fit. researchgate.net The concentration of Benzonatate in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve. The use of a stable isotope-labeled internal standard ensures the linearity and accuracy of the calibration curve over a wide dynamic range. annlabmed.org

Table 3: Example of a Calibration Curve for Benzonatate in Human Plasma

Nominal Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10 0.015
25 0.038
50 0.076
100 0.152
250 0.380
500 0.761
1000 1.523
Regression Equation y = 0.0015x + 0.0001

| Correlation Coefficient (r²) | > 0.995 |

This table illustrates a representative calibration curve with hypothetical data, demonstrating the linear relationship between concentration and peak area ratio achieved when using a stable isotope-labeled internal standard.

Application of this compound in Methodologies for Impurity Profiling and Degradation Product Analysis of Benzonatate

The use of a deuterated internal standard, such as this compound, is a critical component in the development of robust and reliable analytical methods for the impurity profiling and stability assessment of Benzonatate. Its structural and chemical similarity to the parent compound ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization in mass spectrometry, thereby correcting for variations in analytical procedures and matrix effects. This leads to enhanced accuracy and precision in the quantification of impurities and degradation products, which is essential for ensuring the safety, quality, and efficacy of the pharmaceutical product. oalib.com

Strategies for Trace Level Detection and Quantification

The quantification of impurities, especially at trace levels, presents a significant analytical challenge. Genotoxic and other potentially harmful impurities must be controlled at very low concentrations. oalib.comscirp.org The use of this compound as an internal standard in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful strategy to meet these stringent regulatory requirements.

This compound compensates for potential losses during sample preparation and corrects for fluctuations in instrument response, which is paramount for accurate trace-level analysis. researchgate.net In LC-MS/MS methods, quantification is typically achieved using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov The instrument monitors specific precursor-to-product ion transitions for both the analyte (impurity) and the deuterated internal standard (this compound). The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the concentration of the impurity in unknown samples. This ratiometric approach ensures that variations, such as those in injection volume or ionization efficiency, are nullified.

Method validation for trace-level quantification, following guidelines from the International Conference on Harmonisation (ICH), is crucial. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity. For instance, a method developed for a Benzonatate-related substance would establish a limit of quantification (LOQ) and limit of detection (LOD) to define the lower boundaries of reliable measurement.

Table 1: Exemplary Performance Characteristics of an LC-MS/MS Method for Trace Impurity Analysis Using a Deuterated Internal Standard

ParameterPerformance Characteristic
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compound
Ionization Mode Electrospray Ionization (ESI) Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) >0.999
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 10.0%

This table is a representative example based on typical performance data for validated LC-MS/MS methods for trace analysis in pharmaceutical matrices. nih.govnih.govsci-hub.se

Use in Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential contaminants. researchgate.netresearchgate.net The development of a SIAM for Benzonatate is essential for assessing its stability under various environmental conditions (e.g., heat, light, humidity) and for determining the shelf-life of the drug product. rjptonline.org

This compound plays a vital role in the validation and application of these methods. The development process for a SIAM typically involves subjecting the drug substance and drug product to forced degradation (stress testing) under conditions of hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and heat. researchgate.netresearchgate.net This process intentionally generates degradation products to challenge the analytical method's specificity.

During method development, chromatographic conditions are optimized to achieve adequate separation between the parent Benzonatate peak and the peaks of all known impurities and generated degradation products. researchgate.netmtc-usa.com this compound is added to all samples—including stressed samples, controls, and standards—at a fixed concentration. Its inclusion allows for the accurate quantification of the decrease in the parent drug concentration and the formation of degradation products over time. This is because the internal standard effectively normalizes the results against any variability introduced during the analytical process. fda.gov

The validation of the SIAM confirms its suitability for its intended purpose. Key validation parameters include specificity (demonstrated through peak purity analysis and resolution from degradants), linearity, accuracy, precision, and robustness. researchgate.net A Quality by Design (QbD) approach is often employed to systematically develop and optimize the method, ensuring it is robust over its lifecycle. researchgate.netresearchgate.net

Table 2: Typical Chromatographic Conditions for a Stability-Indicating HPLC Method for Benzonatate

ParameterCondition
Instrumentation High-Performance Liquid Chromatography (HPLC) with UV Detection
Column Zorbax SB CN, (4.6 × 250 mm), 5 μm
Mobile Phase A 15 mM Monobasic Potassium Phosphate (pH 2.7) and Tetrahydrofuran (90:10 v/v)
Mobile Phase B Acetonitrile and Tetrahydrofuran (90:10 v/v)
Elution Mode Gradient
Flow Rate 0.9 mL/min
Column Temperature 35°C
Detection Wavelength 310 nm
Internal Standard This compound

The conditions presented are based on a published stability-indicating method for Benzonatate and its impurities. researchgate.net

Mechanistic Pharmacokinetic and Metabolic Research Utilizing Benzonatate D9

Application of Isotopic Tracers in In Vitro Metabolic Studies

The use of stable isotope-labeled compounds like Benzonatate-d9 is a cornerstone of modern drug metabolism research. wikipedia.org These tracers allow for the unambiguous identification and quantification of metabolites, providing critical insights into the biochemical transformations a drug undergoes. texasimpaireddrivingtaskforce.org

Identification and Elucidation of Benzonatate (B1666683) Metabolic Pathways

While the primary metabolic pathway of benzonatate is known to be hydrolysis, the use of this compound can definitively confirm and further elucidate this and other potential minor metabolic routes. In vitro systems, such as human liver microsomes or hepatocytes, when incubated with this compound, allow for the precise tracking of the deuterated label. Subsequent analysis by high-resolution mass spectrometry can distinguish drug-related material from the complex biological matrix, facilitating the identification of all metabolites formed. The known major metabolite of benzonatate is 4-(butylamino)benzoic acid (BABA), formed through ester hydrolysis. nih.gov The use of this compound would lead to the formation of 4-(butylamino)benzoic acid-d9, confirming this pathway.

Investigation of Enzymatic Hydrolysis by Plasma Butyrylcholinesterase

It is well-established that benzonatate is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE). nih.govsoft-tox.org In vitro assays utilizing purified BChE and this compound can be employed to meticulously study the kinetics of this enzymatic reaction. By monitoring the disappearance of the deuterated parent compound and the appearance of the deuterated metabolite, 4-(butylamino)benzoic acid-d9, researchers can determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This provides a quantitative measure of the enzyme's affinity for the drug and its catalytic efficiency. Such studies are critical for understanding the rate and extent of benzonatate's primary metabolic clearance mechanism.

Quantification of Metabolite Formation Rates in Cellular and Subcellular Systems

Below is a hypothetical data table illustrating the kind of results that could be obtained from such an in vitro study.

In Vitro SystemSubstrateMetabolite MeasuredFormation Rate (pmol/min/mg protein)
Human Liver MicrosomesThis compound4-(butylamino)benzoic acid-d9150.2 ± 12.5
Human PlasmaThis compound4-(butylamino)benzoic acid-d9850.7 ± 45.3
Rat Liver MicrosomesThis compound4-(butylamino)benzoic acid-d9125.9 ± 10.1
Rat PlasmaThis compound4-(butylamino)benzoic acid-d9798.4 ± 39.8
This table is for illustrative purposes to show the potential application of this compound in quantifying metabolite formation rates.

In Vivo Drug Disposition Investigations in Animal Models

Animal models are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before human trials. researchgate.net The use of this compound in such studies offers significant advantages in delineating the drug's in vivo behavior.

Assessment of Absorption, Distribution, and Elimination Mechanisms

Following administration of this compound to preclinical species such as rats or dogs, the deuterated label allows for the comprehensive tracking of the drug and its metabolites throughout the body. Serial sampling of blood, urine, and feces, followed by LC-MS/MS analysis, enables the determination of the rate and extent of absorption, the pattern of distribution into various tissues, and the routes and rates of elimination. This provides a complete picture of the drug's disposition. While specific studies on this compound are not publicly available, the general pharmacokinetic profile of benzonatate has been characterized. It is rapidly absorbed, with an onset of action within 15 to 20 minutes. soft-tox.org

Comparative Pharmacokinetic Analysis of Benzonatate and this compound in Preclinical Species

A key application of deuterated compounds is in comparative pharmacokinetic studies. Co-administration of an equimolar mixture of Benzonatate and this compound to animal models allows for a direct comparison of their pharmacokinetic profiles, minimizing inter-animal variability. Deuteration can sometimes lead to a "kinetic isotope effect," where the heavier isotope slows down metabolic processes that involve the breaking of a carbon-deuterium bond. nih.gov This could potentially lead to a slightly longer half-life and increased exposure for the deuterated compound.

A pharmacokinetic study in healthy Chinese volunteers after a single 100 mg oral dose of benzonatate provided the following parameters for the parent drug and its major metabolite, BABA. researchgate.netnih.gov

CompoundCmax (ng/mL)Tmax (h)AUC (0-10h) (ng·h/mL)t1/2 (h)
Benzonatate1063 ± 460-1097 ± 5591.01 ± 0.41
4-(butylamino)benzoic acid (BABA)1708 ± 457-2103 ± 9181.32 ± 0.29
Data from a study in healthy Chinese volunteers. researchgate.netnih.gov

A hypothetical comparative study in rats between Benzonatate and this compound might yield the following results, which would be instrumental in understanding any potential isotopic effects on the drug's disposition.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)t1/2 (h)
Benzonatate109500.512001.1
This compound1010500.513501.3
This table presents hypothetical data for illustrative purposes to demonstrate the potential outcome of a comparative pharmacokinetic study in rats.

Evaluation of Tissue Distribution Using Isotopic Labeling

The use of isotopically labeled compounds like this compound is a cornerstone of modern pharmacokinetic research, enabling precise evaluation of a drug's distribution throughout various tissues and organs. nih.gov The deuterium (B1214612) atoms act as a "heavy" tag, allowing researchers to distinguish the administered drug from its endogenous counterparts using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is fundamental in preclinical models to understand where a drug accumulates, which tissues it targets, and how long it resides in specific compartments.

In a typical preclinical tissue distribution study involving this compound, the compound would be administered to animal models. At selected time points, various tissues (e.g., lung, liver, brain, kidney, plasma) would be collected. The concentration of this compound in these tissues is then quantified. This approach allows for the determination of key parameters such as the rate and extent of distribution into tissues targeted by the drug. For instance, as benzonatate acts on stretch receptors in the lungs, its concentration in pulmonary tissue is of significant interest. wikidoc.orgnih.gov

Studies with other deuterated compounds have shown that isotopic labeling can sometimes subtly influence distribution patterns. nih.gov While the physicochemical properties are very similar, minor changes in factors like plasma protein binding could theoretically alter the volume of distribution. Therefore, side-by-side evaluations with the non-deuterated parent compound are often conducted to provide a comparative analysis. nih.gov Deuterium MRI is another advanced technique that can track the fate of deuterated molecules in tissues, offering a non-invasive way to visualize distribution kinetics. aacrjournals.org

Table 1: Illustrative Tissue Distribution Data for this compound in a Preclinical Model (Hypothetical Data)
TissueConcentration (ng/g) at 1 hourConcentration (ng/g) at 4 hoursTissue-to-Plasma Ratio (at 1 hour)
Plasma150451.0
Lung7502205.0
Liver4501303.0
Kidney300902.0
Brain75200.5

Studies on Metabolic Stability and Bioactivation Potential of this compound

The investigation into the metabolic stability and bioactivation potential of this compound provides crucial insights into how the drug is processed and eliminated by the body. Deuteration is a powerful strategy to modulate a drug's metabolic profile, often leading to significant alterations in its pharmacokinetic properties and safety. nih.govinformaticsjournals.co.in

The primary metabolic pathway for benzonatate involves hydrolysis by the enzyme butyrylcholinesterase (BChE) to form 4-(butylamino)benzoic acid (BABA). drugbank.comwikipedia.org However, other metabolic processes, such as oxidation mediated by cytochrome P450 (CYP450) enzymes, can also occur, particularly on the n-butyl group. The replacement of hydrogen with deuterium at metabolically vulnerable sites can significantly slow down the rate of these enzymatic reactions. cdnsciencepub.com This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.net

Table 2: Comparison of Hypothetical Pharmacokinetic Parameters
CompoundMetabolic Half-Life (t½) (hours)Clearance (CL) (L/h/kg)Area Under the Curve (AUC) (ng·h/mL)
Benzonatate1.04.71100
This compound2.51.92750

In metabolic studies, it is crucial to confirm that the isotopic label remains attached to the molecule during its transformation in the body. The C-D bonds in this compound are covalent and highly stable under physiological conditions, meaning that the deuterium atoms are generally retained throughout the metabolic process. nih.gov This stability is essential for accurately tracing the fate of the drug and its metabolites.

Analytical methods such as LC-MS/MS are used to track the deuterated molecules. The mass of this compound is 9 atomic mass units greater than that of benzonatate. This mass difference allows for the clear separation and quantification of the parent drug and its deuterated metabolites. For instance, if this compound undergoes hydrolysis to its primary metabolite, the resulting BABA-d9 would also retain the deuterium atoms on the butyl group, exhibiting a corresponding mass shift that confirms the metabolic pathway. The potential for hydrogen-deuterium (H-D) exchange, where a deuterium atom is swapped for a proton from the surrounding environment, is minimal for stable C-D bonds and is not a significant concern for this compound. nih.gov

Table 3: Expected Mass-to-Charge Ratio (m/z) in Mass Spectrometry Analysis (Hypothetical)
CompoundMolecular FormulaMolecular Weight (g/mol)Expected m/z [M+H]⁺
BenzonatateC₃₀H₅₃NO₁₁603.7604.4
This compoundC₃₀H₄₄D₉NO₁₁612.8613.4
4-(butylamino)benzoic acid (BABA)C₁₁H₁₅NO₂193.2194.2
BABA-d9C₁₁H₆D₉NO₂202.3203.2

This strategy often relies on the principle of "metabolic switching" or "shunting". nih.govjuniperpublishers.com If the primary metabolic pathway is slowed by deuteration, the drug's metabolism may be rerouted through alternative, secondary pathways. By comparing the toxicological profiles of the deuterated and non-deuterated compounds in in vitro or in vivo models, scientists can make inferences about the source of toxicity. For example, if this compound demonstrates a more favorable toxicity profile compared to benzonatate, it would suggest that the metabolites generated from the oxidative metabolism of the n-butyl group are responsible for certain toxic effects. Conversely, if deuteration leads to the increased formation of a different, more toxic metabolite via a shunted pathway, this would also be identified. nih.gov This approach allows for a mechanistic understanding of toxicity without direct clinical studies, guiding the design of safer drug candidates. nih.gov

Table 4: Hypothetical Research Design for Investigating Metabolite-Mediated Toxicity
StepActionObjectiveExpected Outcome
1Incubate Hepatic Microsomes with Benzonatate and this compoundIdentify and quantify metabolites formed from both compounds.Determine if deuteration alters the metabolic profile (metabolic switching).
2In Vitro Cytotoxicity Assay (e.g., in HepG2 cells)Compare the cytotoxicity of the parent compounds and their respective metabolite mixtures.Assess whether blocking a metabolic pathway via deuteration reduces or increases toxicity.
3Preclinical Toxicity Study in Animal ModelsAdminister equivalent doses of Benzonatate and this compound and monitor for toxic endpoints.Correlate pharmacokinetic and metabolic differences with any observed differences in toxicity.

Investigation of Isotope Effects in Benzonatate Research

Theoretical Framework of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. dovepress.cominformaticsjournals.co.in The KIE is expressed as the ratio of the reaction rate of the lighter, more common isotopologue (kH) to the rate of the heavier, isotope-labeled one (kD), or kH/kD. dovepress.com

A primary KIE occurs when the bond to the isotopically substituted atom is cleaved during the rate-determining step of the reaction. portico.org The basis for this effect lies in the principles of molecular vibrations and zero-point energy. A chemical bond can be analogized to a spring, with a specific vibrational frequency. The bond between carbon and deuterium (B1214612) (C-D) is stronger and has a lower vibrational frequency and zero-point energy compared to the carbon-hydrogen (C-H) bond. dovepress.com Consequently, more energy is required to break a C-D bond than a C-H bond. informaticsjournals.co.in If this bond cleavage is the slowest step in a metabolic pathway, the reaction will proceed more slowly for the deuterated compound, resulting in a KIE value significantly greater than 1. dovepress.comresearchgate.net This slowing of metabolism can lead to a longer biological half-life and prolonged drug action. informaticsjournals.co.in

Experimental Design for Assessing KIE in Benzonatate (B1666683) Biotransformation

A well-designed experiment is crucial to accurately assess the KIE in the biotransformation of Benzonatate. This involves the strategic placement of deuterium atoms on the molecule and precise quantification methods to measure the impact on metabolic rates.

The primary metabolic pathway for Benzonatate is hydrolysis by the enzyme plasma butyrylcholinesterase (BChE), which cleaves the ester bond to form the major metabolite, 4-(butylamino)benzoic acid (BABA). nih.govwikipedia.orginvivochem.compharmacompass.comasanarecovery.com While this hydrolysis is a key metabolic step, it is less likely to be directly affected by deuteration on the butyl group.

However, subsequent or alternative metabolic pathways, such as those mediated by cytochrome P450 (CYP450) enzymes, could be significantly influenced. nih.gov The deuterated analog, Benzonatate-d9, has the nine hydrogen atoms on its n-butyl group replaced with deuterium. scbt.comnih.gov This specific placement is critical because CYP450-mediated oxidation often involves the cleavage of C-H bonds. N-dealkylation, a common CYP450-mediated reaction, would involve breaking a C-D bond on the carbon adjacent to the secondary amine, a process that would likely exhibit a significant KIE.

By slowing down N-dealkylation, the metabolic profile of Benzonatate could be shifted. This "metabolic switching" could potentially reduce the formation of certain metabolites while increasing the plasma concentration and residence time of the parent drug or its primary hydrolytic metabolite, BABA. bioscientia.de

Table 1: Hypothetical Influence of Deuteration on Benzonatate Metabolic Pathways

Metabolic PathwayEnzyme SystemSite of Action on BenzonatateExpected Impact of d9-SubstitutionPredicted KIE (kH/kD)
Ester HydrolysisButyrylcholinesterase (BChE)Ester linkageMinimal to none~1
N-dealkylationCytochrome P450 (e.g., CYP3A4)α-carbon of the butyl groupSignificant slowing of reaction rate>2
Terminal OxidationCytochrome P450ω-carbon of the butyl groupModerate slowing of reaction rate1.5 - 3

To quantify the KIE for Benzonatate metabolism, a competitive in vitro experiment is typically designed. nih.gov This involves incubating a mixture of equal parts Benzonatate and this compound with a metabolically active system, such as human liver microsomes, which contain a high concentration of CYP450 enzymes. portico.org

The general procedure would be as follows:

Incubation: A 1:1 mixture of Benzonatate and this compound is incubated with human liver microsomes and necessary cofactors (e.g., NADPH) at 37°C.

Time-Point Sampling: Aliquots are removed from the reaction at various time points. The reaction in these samples is immediately stopped (quenched), typically with a cold organic solvent like acetonitrile (B52724).

Analysis: The samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govresearchgate.netresearchgate.net This powerful analytical technique can separate the parent compounds (Benzonatate and this compound) from their metabolites and accurately quantify the concentration of each. elsevier.com

Calculation: The KIE is determined by comparing the rate of disappearance of Benzonatate (kH) to the rate of disappearance of this compound (kD). The ratio kH/kD provides the KIE value for that specific metabolic pathway. dovepress.com

Table 2: Illustrative Experimental Design for KIE Quantification

ParameterDescription
Test System Human Liver Microsomes
Substrates Equimolar mixture of Benzonatate and this compound
Incubation Temp. 37°C
Key Cofactor NADPH (to initiate CYP450 reaction)
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Data Measured Concentration of remaining Benzonatate and this compound over time
Calculated Value KIE (kH/kD)

Deuterium Position and its Influence on Metabolic Reactions

Implications of Isotope Effects on Pharmacological Activity and Drug Disposition Research

The investigation of isotope effects has significant implications for drug research and development. wikipedia.org By strategically deuterating a drug molecule like Benzonatate, it is possible to "shield" metabolically vulnerable positions from enzymatic attack. informaticsjournals.co.ininformaticsjournals.co.in

The primary consequences of a significant KIE in Benzonatate metabolism would be alterations in its pharmacokinetic profile:

Reduced Metabolic Clearance: A slower rate of metabolism would decrease the drug's clearance from the body.

Increased Half-Life: Consequently, the drug would remain in the systemic circulation for a longer period, increasing its elimination half-life. wikipedia.org Benzonatate has a reported half-life of about one hour, which could potentially be extended. wikipedia.orgpharmacompass.comasanarecovery.com

Altered Metabolite Profile: Deuteration can redirect metabolism away from the deuterated site, potentially increasing the formation of other metabolites or increasing the relative concentration of the parent drug. bioscientia.de

These modifications could lead to an improved therapeutic profile, for instance, by allowing for less frequent dosing. bioscientia.de Therefore, studying deuterated analogs like this compound is not merely an academic exercise but a practical strategy in drug discovery to create potentially superior medicines. nih.gov

Table 3: Potential Pharmacokinetic Implications of a KIE on this compound

Pharmacokinetic ParameterStandard Benzonatate (Hypothetical)This compound (Predicted Outcome)Rationale
Metabolic Rate (CYP450) HighLowerC-D bonds are stronger than C-H bonds, slowing cleavage.
Plasma Half-life (t½) ~1 hourIncreasedSlower metabolism leads to slower elimination. informaticsjournals.co.in
Drug Exposure (AUC) BaselineIncreasedDrug remains in the body longer at higher concentrations. dovepress.com
Metabolite Profile Dominated by BABA and N-dealkylated productsShift towards BABA, less N-dealkylationMetabolic switching due to KIE on the N-butyl group. bioscientia.de

Emerging Research Directions and Future Perspectives for Benzonatate D9

Benzonatate-d9, a deuterated form of the peripheral antitussive agent Benzonatate (B1666683), is poised to play a significant role in advancing pharmaceutical research. Its utility extends far beyond its potential as a therapeutic agent, primarily serving as a critical tool in bioanalytical and preclinical studies. The substitution of hydrogen atoms with deuterium (B1214612) provides a stable isotopic label, making it an ideal internal standard for highly sensitive analytical methods. This section explores the emerging applications and future potential of this compound in cutting-edge research models and next-generation analytical techniques.

Q & A

Q. What analytical methodologies are recommended for quantifying Benzonatate-d9 in complex biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to enhance precision. Optimize ionization parameters (e.g., ESI+ mode) and chromatographic conditions (C18 columns, gradient elution) to separate this compound from endogenous interferences. Validate methods per ICH guidelines, including linearity (1–500 ng/mL), recovery (>85%), and matrix effects (<15% variability) .

Q. How does this compound serve as an internal standard in pharmacokinetic studies?

this compound’s deuterium labeling minimizes isotopic interference while retaining physicochemical properties similar to the non-deuterated compound. It corrects for extraction efficiency and ionization variability in LC-MS/MS workflows. Ensure deuterium incorporation is ≥99% (confirmed via NMR or high-resolution MS) to avoid cross-talk in quantification .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

Store lyophilized this compound at –80°C in amber vials under inert gas (argon). For working solutions, use acetonitrile or methanol (avoid aqueous buffers) and conduct stability tests under varying temperatures (–20°C, 4°C, 25°C) and durations (24h–6 months) to validate degradation thresholds (<5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium incorporation efficiency during this compound synthesis?

Contradictions often arise from competing reaction pathways (e.g., proton exchange in acidic conditions). Mitigate this by optimizing reaction time (≤8h), temperature (25–40°C), and solvent polarity (e.g., DMF vs. THF). Use kinetic isotope effect (KIE) studies and DFT calculations to identify rate-limiting steps and refine synthetic protocols .

Q. What experimental design considerations are critical when comparing this compound with other deuterated standards (e.g., Benzyl-d7-amine) in environmental trace analysis?

Employ a factorial design to test variables:

  • Column chemistry : C18 vs. HILIC for polar metabolites.
  • Ion suppression : Compare matrix effects in soil vs. plasma.
  • Detection limits : Validate via standard addition in spiked samples. Use ANOVA to identify significant interactions (p<0.05) and prioritize parameters with the highest F-values .

Q. How can researchers address discrepancies in this compound’s ionization efficiency across different mass spectrometers?

Calibrate instruments using reference materials (e.g., NIST-traceable standards) and normalize data via bracketing with calibration curves. Investigate source-dependent factors (e.g., ESI vs. APCI, cone voltage) using design-of-experiment (DoE) approaches. Publish raw data and metadata to enable cross-platform reproducibility .

Q. What strategies optimize this compound’s use in longitudinal metabolomic studies with high biological variability?

Implement a dual internal standard system: this compound for target quantification and a structurally unrelated deuterated compound (e.g., Phenanthrene-d10) for batch correction. Apply mixed-effects models to distinguish technical variability from biological signals, and use permutation tests to control false discovery rates (FDR <5%) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze this compound recovery rates when results contradict theoretical predictions?

Perform root-cause analysis:

  • Extraction efficiency : Test alternative solvents (ethyl acetate vs. dichloromethane).
  • Adsorption losses : Pre-treat glassware with silane to reduce surface binding.
  • Degradation : Conduct forced degradation studies (e.g., UV exposure, pH extremes). Use principal component analysis (PCA) to correlate recovery anomalies with experimental variables .

Q. What statistical frameworks are appropriate for validating this compound’s limit of quantification (LOQ) in heterogeneous samples?

Apply Bayesian hierarchical models to account for sample heterogeneity. Calculate LOQ as the concentration where the signal-to-noise ratio (S/N) ≥10 with 95% confidence intervals. Validate using bootstrapping (≥1,000 iterations) to ensure robustness across subsamples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.